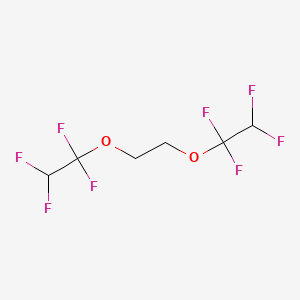
3-氨基吡嗪-2-甲醛
概述
描述
3-Aminopyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H5N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and an aldehyde group at the second position on the pyrazine ring
科学研究应用
3-Aminopyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in heterocyclic chemistry.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: 3-Aminopyrazine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of 3-aminopyrazine-2-carboxylic acid methyl ester using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at low temperatures (around -78°C) . The reaction proceeds smoothly, yielding the desired aldehyde.
Industrial Production Methods: While specific industrial production methods for 3-aminopyrazine-2-carbaldehyde are not extensively documented, the synthesis typically involves scalable reactions using readily available reagents and standard organic synthesis techniques. The use of DIBAL-H and THF is common in both laboratory and industrial settings due to their efficiency and reliability.
化学反应分析
Types of Reactions: 3-Aminopyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various electrophiles can be used to substitute the amino group under appropriate conditions.
Major Products:
Oxidation: 3-Aminopyrazine-2-carboxylic acid.
Reduction: 3-Aminopyrazine-2-methanol.
Substitution: Depending on the electrophile, various substituted pyrazine derivatives can be formed.
作用机制
The mechanism of action of 3-aminopyrazine-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. By inhibiting this enzyme, these compounds exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis .
相似化合物的比较
- 3-Aminopyrazine-2-carboxamide
- 3-Aminopyrazine-2-carboxylic acid
- 3-Methylpyrazine-2-carbaldehyde
- 5-Aminopyrazine-2-carbaldehyde hydrochloride
Comparison: 3-Aminopyrazine-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrazine ring This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, such as 3-aminopyrazine-2-carboxamide, which lacks the aldehyde group, or 3-methylpyrazine-2-carbaldehyde, which lacks the amino group
属性
IUPAC Name |
3-aminopyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUMNLRPYPXBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570874 | |
| Record name | 3-Aminopyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32710-14-8 | |
| Record name | 3-Amino-2-pyrazinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32710-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Aminopyrazine-2-carbaldehyde in pteridine synthesis?
A1: 3-Aminopyrazine-2-carbaldehyde serves as a crucial starting material for synthesizing 4-unsubstituted pteridines []. The research demonstrates its successful conversion into 2-amino-3-dimethoxymethylpyrazine, which then undergoes various acylations. These acylated derivatives are further hydrolyzed and cyclized to yield diverse pteridine derivatives, highlighting the compound's versatility in accessing this important class of heterocycles.
Q2: How is 3-Aminopyrazine-2-carbaldehyde synthesized according to the study?
A2: The research highlights the successful synthesis of 3-Aminopyrazine-2-carbaldehyde by oxidizing 2-amino-3-hydroxymethylpyrazine []. Interestingly, attempts to obtain the compound through the reduction of other related compounds like 3-aminopyrazine-2-carbonitrile proved unsuccessful. This highlights the importance of specific synthetic routes in organic chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)








![Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B1283437.png)


